methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophene ring substituted with a methyl ester group and a sulfamoyl group attached to a dichlorophenyl moiety. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzenesulfonamide with thiophene-2-carboxylic acid methyl ester under specific conditions to form the desired product. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the dichlorophenyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenyl moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
2,4-Dichlorobenzenesulfonamide: Shares the dichlorophenyl sulfamoyl structure but lacks the thiophene ring and ester group.
Uniqueness: Methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a methyl ester group, and a dichlorophenyl sulfamoyl moiety
Biological Activity
Methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10Cl2N2O4S
- Molecular Weight : 327.19 g/mol
- CAS Number : 140947-42-8
- Boiling Point : 494.5ºC
- Density : 1.493 g/cm³
The compound exhibits several biological activities primarily attributed to its sulfamoyl and thiophene moieties. These functionalities are known to interact with various biological targets:
- Antimicrobial Activity : The presence of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various strains, including Bacillus subtilis and Escherichia coli .
- Antitumor Activity : Preliminary research indicates that this compound may possess antitumor properties, potentially through the inhibition of specific kinases involved in cancer cell proliferation .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition could provide a mechanism for its observed antitumor activity .
Antibacterial Activity
A study conducted by Han et al. (2016) evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results demonstrated a significant reduction in bacterial colony formation at concentrations as low as 10 µg/mL, indicating strong antibacterial properties .
Antitumor Activity
Research published in the Journal of Medicinal Chemistry highlighted the compound's potential as an antitumor agent. In vitro assays showed that it inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM . Further studies suggested that this effect might be mediated through apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Weight | Antibacterial Activity | Antitumor Activity |
---|---|---|---|
This compound | 327.19 g/mol | Yes | Yes |
Benzamide Derivative X | 300.15 g/mol | Moderate | No |
Thiophene Derivative Y | 312.20 g/mol | Yes | Moderate |
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSOEWGAPDRYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.